molecular formula C9H16O3 B8612346 2-Methoxy-6-methylheptane-3,5-dione CAS No. 865302-45-0

2-Methoxy-6-methylheptane-3,5-dione

Cat. No.: B8612346
CAS No.: 865302-45-0
M. Wt: 172.22 g/mol
InChI Key: BNMUYGREEDDERY-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylheptane-3,5-dione is a linear aliphatic diketone with methoxy and methyl substituents at positions 2 and 6, respectively. Its structure (C₉H₁₄O₃) features a seven-carbon chain (heptane) with ketone groups at positions 3 and 5, making it a 1,5-diketone.

Properties

CAS No.

865302-45-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methoxy-6-methylheptane-3,5-dione

InChI

InChI=1S/C9H16O3/c1-6(2)8(10)5-9(11)7(3)12-4/h6-7H,5H2,1-4H3

InChI Key

BNMUYGREEDDERY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C(C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Curcuminoids (Beta-Diketones)

Curcumin and its analogs (e.g., tetrahydrocurcumin, TMC, DMCHC) are heptadiene-1,3-diones with aromatic substituents. Unlike 2-Methoxy-6-methylheptane-3,5-dione, these compounds feature conjugated 1,3-diketones , which are critical for their bioactivity as DNA methyltransferase (DNMT1) inhibitors . Key differences include:

  • Diketone Positioning: The 1,3-diketone in curcuminoids allows resonance stabilization, enhancing stability and enzyme-binding affinity. The 1,5-diketone in the target compound lacks conjugation, reducing resonance effects.
  • Substituents: Curcuminoids have phenolic and methoxy groups on aromatic rings, contributing to rapid metabolism.

Cyclic Diketopiperazines

Diketopiperazines (e.g., compounds 1–10 in ) are cyclic 2,5-diketones derived from marine actinomycetes. These six-membered piperazine rings exhibit antiviral activity (e.g., H1N1 inhibition) but differ structurally from the linear 1,5-diketone in the target compound .

  • Ring vs. Chain : Cyclic diketopiperazines benefit from rigid conformations that enhance target binding. The linear structure of this compound offers conformational flexibility but may reduce binding specificity.
  • Bioactivity : While cyclic diketopiperazines show IC₅₀ values in the μM range for antiviral activity, the bioactivity of the target compound remains uncharacterized in the provided evidence .

4-Ethyl-6-methoxy-2,2-dimethylheptane-3,5-dione

This analog () shares the heptane-3,5-dione backbone but differs in substituents:

  • Substituent Effects : The 4-ethyl and 2,2-dimethyl groups in the analog introduce steric hindrance, likely reducing melting points and increasing lipophilicity compared to the target compound’s simpler 2-methoxy and 6-methyl groups.
  • Reactivity: Branching near the diketone (position 4) may alter keto-enol tautomerism rates, affecting chemical reactivity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Diketone Positions Key Substituents Notable Properties/Bioactivity
This compound C₉H₁₄O₃ 3,5 (1,5-diketone) 2-methoxy, 6-methyl Uncharacterized bioactivity; moderate polarity
Curcumin C₂₁H₂₀O₆ 1,3 (beta-diketone) Phenolic, methoxy (aromatic) DNMT1 inhibition (IC₅₀ ~10 μM)
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione C₁₅H₁₈N₂O₂ 2,5 (cyclic) Benzylidene, isobutyl Antiviral (H1N1 IC₅₀ 28.9 μM)
4-Ethyl-6-methoxy-2,2-dimethylheptane-3,5-dione C₁₂H₂₂O₃ 3,5 (1,5-diketone) 4-ethyl, 2,2-dimethyl, 6-methoxy Higher lipophilicity; synthetic analog

Key Findings and Implications

Substituent Influence: The methoxy group enhances solubility compared to alkyl substituents in analogs like 4-Ethyl-6-methoxy-2,2-dimethylheptane-3,5-dione, but metabolic stability may surpass that of phenolic curcuminoids .

Bioactivity Gap : While cyclic diketopiperazines demonstrate antiviral activity, the target compound’s bioactivity remains unexplored, warranting further study .

Preparation Methods

Reaction Mechanism and Optimization

Aldol condensation between isovaleral and acetone generates 4-hydroxy-6-methylheptan-2-one as an intermediate. Key parameters influencing yield and selectivity include:

  • Molar ratio : A 1:5 to 1:8 ratio of isovaleral to acetone minimizes side reactions.

  • Catalyst concentration : 0.5–5 mol% of base relative to isovaleral balances reaction rate and cost.

  • Solvent choice : Solvent-free conditions or inert solvents like methanol or toluene are preferred to avoid side-product formation.

Post-condensation, the intermediate undergoes neutralization with acetic acid, followed by distillation to isolate the hydroxy ketone. Typical yields for this step range from 20% to 90% , depending on purification efficiency.

Methoxylation for Functional Group Introduction

Methoxylation is pivotal for introducing the methoxy group at the C2 position. Patent WO2018069458A1 details a method where 6-methyl-5-hepten-2-one reacts with methanol in the presence of sulfuric acid (H₂SO₄) at 50°C . This acid-catalyzed methoxylation proceeds via nucleophilic attack, forming 6-methoxy-6-methylheptan-2-one with a yield of 62.9% .

Catalyst and Solvent Synergy

  • Bronsted acids : H₂SO₄ or HCl enhances methanol’s nucleophilicity, accelerating methoxylation.

  • Solvent role : Methanol acts as both reactant and solvent, simplifying product isolation.

  • Temperature control : Maintaining the reaction at 30–80°C prevents dehydration of intermediates.

The methoxylated product is extracted using tert-butyl methyl ether and purified via vacuum distillation, achieving a purity suitable for subsequent oxidation.

Industrial-Scale Considerations

Continuous vs. Batch Processing

  • Batch reactors : Preferred for small-scale production, offering precise control over reaction parameters.

  • Continuous flow systems : Enhance throughput for large-scale synthesis, particularly in aldol condensation steps.

Byproduct Management

Side products like 6-methyl-3-hepten-2-one and 6-methyl-4-hepten-2-one are common during aldol condensation. These are minimized by optimizing reaction time (10 minutes to 10 hours) and employing fractional distillation.

Data Tables: Comparative Analysis of Methods

StepReagents/CatalystsTemperature (°C)Yield (%)Reference
Aldol CondensationNaOH, Isovaleral/Acetone30–6020–90
MethoxylationH₂SO₄, Methanol5062.9
OxidationCopper Chromite160–300N/A

Q & A

Q. What safety protocols are critical for handling diketones like this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods to avoid inhaling vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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